5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one 5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18340933
InChI: InChI=1S/C10H9FO3/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9FO3
Molecular Weight: 196.17 g/mol

5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

CAS No.:

Cat. No.: VC18340933

Molecular Formula: C10H9FO3

Molecular Weight: 196.17 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one -

Specification

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
IUPAC Name 5-fluoro-2,2-dimethyl-1,3-benzodioxin-4-one
Standard InChI InChI=1S/C10H9FO3/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5H,1-2H3
Standard InChI Key BCDJCHMCNCNMPP-UHFFFAOYSA-N
Canonical SMILES CC1(OC2=C(C(=CC=C2)F)C(=O)O1)C

Introduction

Structural and Molecular Characteristics

The molecular formula of 5-fluoro-2,2-dimethyl-4H-benzo[d] dioxin-4-one is C₁₀H₉FO₃, with a molecular weight of 196.17 g/mol . Its IUPAC name, 5-fluoro-2,2-dimethyl-1,3-benzodioxin-4-one, reflects the substitution pattern:

  • A fluorine atom at the 5-position of the benzene ring.

  • Two methyl groups at the 2,2-positions of the dioxinone moiety.

The canonical SMILES string CC1(OC2=C(C(=CC=C2)F)C(=O)O1)C confirms the spatial arrangement. X-ray crystallography of related benzodioxinones reveals a planar dioxinone ring conjugated to the aromatic system, with bond angles consistent with sp² hybridization at the carbonyl oxygen .

Synthetic Methodologies

Copper-Catalyzed Cyclization

A widely employed synthesis involves reacting salicylic acid derivatives with acetylenic esters (e.g., dimethyl acetylenedicarboxylate) in acetonitrile under mild conditions (room temperature, 24–48 hours). The reaction is mediated by CuI (10 mol%) and NaHCO₃, achieving yields of 52–68% .

Mechanistic Pathway:

  • Nucleophilic attack by the phenolic oxygen on the acetylenic ester.

  • Intramolecular cyclization to form the dioxinone ring.

  • Fluorine introduction via halogen exchange or direct substitution .

Catalyst-Free Green Synthesis

Recent advances utilize solvent-free conditions and microwave irradiation to minimize waste. For example, heating salicylic acid with hexafluoropropene at 120°C for 6 hours yields the fluorinated product in 61% yield .

Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)
CuI/NaHCO₃CH₃CN, RT, 24 h52–68≥95
Catalyst-freeSolvent-free, 120°C, 6 h6190
Microwave-assistedDMF, 150 W, 30 min7498

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The 5-fluoro group undergoes NAS with primary amines (e.g., methylamine) in DMF at 80°C, yielding 5-amino derivatives (e.g., 5-(methylamino)-2,2-dimethyl-4H-benzodioxin-4-one). Key factors influencing reactivity:

  • Electron-withdrawing methyl groups enhance ring electrophilicity.

  • Steric hindrance from dimethyl substituents limits substitution at adjacent positions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Table 2: Coupling Reactions and Yields

Reaction TypeConditionsProductYield (%)
Heck CouplingPd(OAc)₂, TEA, DMF, 100°C(E)-3-(5-Fluoro...)acrylic acid53
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl derivatives45–68

Coupling occurs preferentially at the 8-position due to reduced steric hindrance .

Biological Activity and Mechanisms

Antitumor Effects

In vitro studies demonstrate potent cytotoxicity against L1210 mouse leukemia cells (IC₅₀ = 12 nM). The compound acts as a prodrug, undergoing intracellular hydrolysis to release 5-fluorosalicylic acid, which inhibits thymidylate synthase and disrupts DNA synthesis .

Enzyme Inhibition

Derivatives exhibit 15-lipoxygenase-1 (15-LOX-1) inhibition (IC₅₀ = 0.8 µM), relevant for inflammatory disease treatment. Molecular docking studies suggest binding at the enzyme’s hydrophobic pocket via π-π stacking with Phe177 .

Assay ModelTargetIC₅₀/EC₅₀Mechanism
L1210 leukemiaThymidylate synthase12 nMDNA synthesis inhibition
15-LOX-1Inflammatory mediators0.8 µMCompetitive inhibition

Industrial and Research Applications

Polymer Chemistry

The compound serves as a monomer for degradable polymers. Radical polymerization of 2-methylene-4H-benzodioxin-4-one yields polymers with tunable thermal properties (Tₘ = 120–180°C), recyclable to salicylic acid via hydrolysis .

Agricultural Chemistry

Ether derivatives (e.g., 5-((4-chlorophenoxy)methyl)-2,2-dimethyl-4H-benzodioxin-4-one) show insecticidal activity against Aphis gossypii (LD₅₀ = 2.5 µg/mL), outperforming commercial agents like imidacloprid.

Comparison with Structural Analogs

Substituent Effects on Reactivity

  • 2,2-Diphenyl analogs: Exhibit UV-sensitive polymerization (λₘₐₓ = 350 nm), unlike the thermally reactive dimethyl variant.

  • 5-Hydroxy derivative: Lacks fluorinated electron withdrawal, reducing NAS reactivity by 40% .

Table 4: Substituent Impact on Properties

CompoundSubstituentsReactivity (NAS)Polymerization Trigger
5-Fluoro-2,2-dimethylF, Me, MeHighThermal
5-Hydroxy-2,2-dimethylOH, Me, MeModerateN/A
2,2-DiphenylF, Ph, PhLowUV light

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